1-(6-methoxyquinolin-4-yl)methanamine
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Overview
Description
1-(6-Methoxyquinolin-4-yl)methanamine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group at the 6-position and an amine group at the methylene position, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Methoxyquinolin-4-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline with formaldehyde and ammonium chloride under acidic conditions to form the desired amine . Another method includes the reduction of 6-methoxyquinoline-4-carbaldehyde using a reducing agent like sodium borohydride, followed by amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxyquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-(6-Methoxyquinolin-4-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-methoxyquinolin-4-yl)methanamine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent . Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Quinine: A natural alkaloid with antimalarial properties.
Quinidine: An isomer of quinine used as an antiarrhythmic agent.
Cinchonidine: Another natural alkaloid with similar biological activities.
Uniqueness
1-(6-Methoxyquinolin-4-yl)methanamine stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group at the 6-position and amine group at the methylene position make it a valuable intermediate for synthesizing a variety of bioactive compounds .
Properties
CAS No. |
708261-71-6 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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